molecular formula C10H9Cl2NO B13261147 5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13261147
M. Wt: 230.09 g/mol
InChI Key: LSURYZUXYFAJCY-UHFFFAOYSA-N
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Description

5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of two chlorine atoms at positions 5 and 7 on the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

5,7-dichloro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9Cl2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

LSURYZUXYFAJCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)C

Origin of Product

United States

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